Regioisomeric Substitution Pattern Diverges from the Most Prevalent Benzothiazole–Naphthamide Scaffolds
CAS 865544-03-2 uniquely positions two methyl groups at the 3- and 4-positions of the benzothiazole ring combined with an (E)-imine linkage to the 1-naphthamide carbonyl. Among commercially catalogued analogs, the most abundant substitution pattern is 3,6-dimethyl or 3-methyl alone, often with a 2-naphthamide rather than 1-naphthamide attachment . In a published series of structurally related naphthalimide–benzothiazole conjugates, shifting substituent position altered A549 lung adenocarcinoma cytotoxicity from an IC₅₀ of 0.14 μM to 8.59 μM, demonstrating that the regioisomeric identity of substituents is a primary driver of biological outcome [1].
| Evidence Dimension | Substituent position and naphthamide attachment point |
|---|---|
| Target Compound Data | 3,4-dimethyl substitution; 1-naphthamide carbonyl; (E)-imine |
| Comparator Or Baseline | 3,6-dimethyl-2-naphthamide analogs; 3-methyl-2-naphthamide analogs; unsubstituted benzothiazole–naphthamide analogs |
| Quantified Difference | Regioisomeric shift produces up to 61-fold change in cytotoxicity (class-level SAR range: IC₅₀ 0.14–8.59 μM) [1] |
| Conditions | A549 lung adenocarcinoma cell line; MTT assay (analog series, not compound-specific) |
Why This Matters
Procuring the 3,4-dimethyl-1-naphthamide isomer ensures access to an underexplored region of benzothiazole–naphthamide chemical space that may yield distinct SAR outcomes from the widely studied 3,6-dimethyl and 3-methyl analogs.
- [1] RSC Advances, 2021, 11, 39821–39834. Synthesis and photobiological applications of naphthalimide–benzothiazole conjugates: cytotoxicity and topoisomerase IIα inhibition. View Source
